molecular formula C15H9Cl2NO3 B14266887 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- CAS No. 174314-75-1

2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-

Cat. No.: B14266887
CAS No.: 174314-75-1
M. Wt: 322.1 g/mol
InChI Key: GGZYMVHGKZNEOY-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings. This compound is characterized by the presence of two substituents: dichloro and nitro groups on the phenyl rings. These substituents can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids, or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-phenyl-: Lacks the nitro group, which may result in different chemical and biological properties.

    2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the dichloro group, which may affect its reactivity and applications.

    2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of both dichloro and nitro groups in 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- makes it unique, as these substituents can significantly influence its reactivity, stability, and potential applications. The combination of these groups may enhance its biological activity or provide unique chemical properties that are not observed in similar compounds.

Properties

CAS No.

174314-75-1

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H9Cl2NO3/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H

InChI Key

GGZYMVHGKZNEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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